N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to undergo various chemical transformations. This compound is of interest in various fields including medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide typically involves the reaction of benzotriazole with benzyl chloride derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide can undergo various types of chemical reactions including:
Substitution Reactions: The benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The benzotriazole ring can participate in cycloaddition reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include allyl samarium bromide for substitution reactions, oxidizing agents like lead(IV) acetate for oxidation reactions, and various dienophiles for cycloaddition reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzotriazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures .
Scientific Research Applications
N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit the activity of certain enzymes or proteins. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1H-benzotriazol-1-yl(phenyl)methyl]benzamide
- O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
Uniqueness
N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of the 4-methylbenzamide group. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H18N4O/c1-15-11-13-17(14-12-15)21(26)22-20(16-7-3-2-4-8-16)25-19-10-6-5-9-18(19)23-24-25/h2-14,20H,1H3,(H,22,26) |
InChI Key |
QVARKDFDNMXGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.